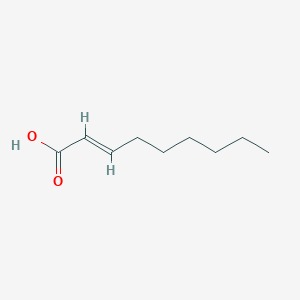

2-Nonenoic acid

Beschreibung

Identification in Biological Matrices

2-Nonenoic acid has been identified as a constituent of royal jelly, the proteinaceous secretion produced by worker honeybees to nourish queen bees and their larvae. ontosight.aiambeed.com While present, it is not the most abundant C9 fatty acid in this matrix. Research using liquid chromatography–high resolution mass spectrometry (LC–HRMS) has shown that nonanoic acid (the saturated counterpart) is the most prevalent medium-chain free fatty acid in royal jelly, with nonenoic acid being indicated as another abundant C9 acid. researchgate.netresearchgate.net The antimicrobial properties of fatty acids in royal jelly, including this compound, are thought to contribute to protecting the larvae from infections. ontosight.ai A derivative, 4-hydroxy-trans-2-nonenoic acid, has also been noted as a receptor ligand in the cerebral cortex and hippocampus. mdpi.com

Investigations into the chemical constituents of plants have revealed the presence of this compound derivatives. In the Pottsia genus (family Apocynaceae), a natural product identified as trans-4-hydroxy-2-nonenoic acid has been isolated from the roots of Pottsia laxiflora. medchemexpress.comchemsrc.comresearchgate.net Spectroscopic analysis, including 1D and 2D NMR, was used to establish its structure. researchgate.netresearchgate.net

The related saturated fatty acid, nonanoic acid, has been identified in Hibiscus syriacus (Rose of Sharon). phytopharmajournal.commedchemexpress.com Specifically, a study on a mutant variety, Hibiscus syriacus Ggoma, identified nonanoic acid as a major antifungal substance in its roots. nih.govnih.gov Analysis of the methanolic extract of the plant confirmed the presence of nonanoic acid. researchgate.net

Microorganisms are a significant source of various fatty acids and their derivatives. The fungus Trichoderma harzianum Rifai, isolated from an infected cacao pod, has been shown to produce and secrete nonanoic acid into its liquid culture medium. researchgate.net This nonanoic acid was found to inhibit spore germination and mycelial growth of two cacao pathogens. researchgate.net

The bacterium Pseudomonas putida is known for its ability to synthesize medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable polyesters. When P. putida is cultivated with nonanoic acid as a carbon source, it produces a polymer of polyhydroxynonanoate. nih.gov Specifically, the resulting PHA is a copolymer primarily composed of 3-hydroxynonanoate (C9) and 3-hydroxyheptanoate (C7) monomer units, which are formed through the β-oxidation pathway of nonanoic acid. cdnsciencepub.comacs.org The composition of the final polymer can be influenced by the fermentation conditions and the presence of co-substrates like glucose. researchgate.netnih.gov

Proposed Biosynthetic Mechanisms

The formation of this compound and related C9 fatty acids in nature can occur through two primary types of pathways: de novo synthesis from simple precursors or derivation from more complex molecules.

De novo synthesis involves the construction of fatty acids from fundamental metabolic building blocks like acetyl-CoA. In recent metabolic engineering studies, pathways have been constructed in Saccharomyces cerevisiae for the de novo production of odd-numbered medium-chain fatty acids, including nonanoic acid (C9), from glucose. illinois.edu This demonstrates that microorganisms can be engineered to produce these compounds from simple sugars.

In some bacteria, evidence of de novo synthesis has been observed without genetic modification. For instance, when Pseudomonas citronellolis is grown on azelaic acid, it produces a PHA containing 3-hydroxydecanoate and 3-hydroxyoctanoate, which is indicative of a de novo synthesis pathway rather than direct incorporation of the C9 dicarboxylic acid substrate. cdnsciencepub.com Similarly, some non-Saccharomyces yeasts like Hanseniaspora vineae have been reported to synthesize certain aromatic compounds de novo, suggesting the existence of complex biosynthetic capabilities from central metabolism. researchgate.net

A significant pathway for the formation of hydroxylated derivatives of this compound is through the peroxidation of lipids. 4-hydroxy-2-nonenoic acid (HNA) is produced via the oxidation of 4-hydroxy-2-nonenal (HNE). mdpi.com HNE itself is a major aldehyde formed during the peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic acid and arachidonic acid. mdpi.comnih.gov This process involves the enzymatic action of lipoxygenases (LOX) on these fatty acids to form hydroperoxy fatty acids, which then undergo fragmentation to yield HNE. mdpi.com The subsequent oxidation of HNE to HNA is catalyzed by aldehyde dehydrogenases (ALDHs). mdpi.com

Other enzymatic pathways can also yield C9 acid precursors. For example, a multi-enzyme cascade has been proposed for converting linoleic acid into 9-oxononanoic acid, a precursor for biopolymers. researchgate.net This process uses a lipoxygenase to create a hydroperoxy intermediate from linoleic acid, which is then cleaved by a hydroperoxide lyase to yield the C9 oxo-acid. researchgate.net Industrially, nonanoic acid is produced by the ozonolysis of oleic acid, a process that cleaves the double bond of the C18 fatty acid to yield both nonanoic acid and azelaic acid. atamanchemicals.comusda.gov

The following table summarizes the key findings on the occurrence of this compound and related C9 compounds:

| Biological Source | Compound Identified | Key Finding |

| Animal | ||

| Royal Jelly | This compound | Identified as a component of this bee product. ontosight.aiambeed.com |

| Royal Jelly | Nonanoic acid | The most abundant medium-chain free fatty acid. researchgate.netresearchgate.net |

| Plant | ||

| Pottsia laxiflora | trans-4-Hydroxy-2-nonenoic acid | Isolated from the roots of the plant. medchemexpress.comchemsrc.comresearchgate.net |

| Hibiscus syriacus | Nonanoic acid | Identified as an antifungal constituent in the roots. nih.govnih.gov |

| Microbial | ||

| Trichoderma harzianum Rifai | Nonanoic acid | Produced and secreted by the fungus. researchgate.net |

| Pseudomonas putida | Poly(3-hydroxynonanoate) | Synthesized as a biopolymer when fed nonanoic acid. nih.govacs.org |

Eigenschaften

IUPAC Name |

(E)-non-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLXTJMPCFOTOO-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063171 | |

| Record name | 2-Nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fatty aroma | |

| Record name | (E)-2-Nonenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils, Soluble (in ethanol) | |

| Record name | (E)-2-Nonenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.930-0.940 | |

| Record name | (E)-2-Nonenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14812-03-4, 3760-11-0, 29830-11-3 | |

| Record name | trans-2-Nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14812-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014812034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029830113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Non-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14812-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93232CN67V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2-nonenoic Acid and Its Stereoisomers

Chemical Synthesis Approaches

Favorsky Rearrangement Strategies

The Favorsky rearrangement is a well-established method for the synthesis of carboxylic acid derivatives from α-halo ketones in the presence of a base. wikipedia.orgchemeurope.com This reaction can be applied to produce 2-nonenoic acid. The general mechanism involves the formation of a cyclopropanone intermediate from an α-halo ketone upon treatment with a base. wikipedia.org This intermediate is then attacked by a nucleophile, such as a hydroxide ion, leading to the ring-opening and formation of a carboxylic acid. wikipedia.org

For the synthesis of cis-2-nonenoic acid, the Favorsky rearrangement of an appropriate α-haloketone has been reported to yield the product. Specifically, the reaction can be initiated from the bromination of 2-nonanone to form 1,3-dibromo-2-nonanone, which then undergoes the rearrangement. The use of different bases, such as alkoxides, can lead to the formation of esters instead of carboxylic acids. wikipedia.orgadichemistry.com Furthermore, α,α'-dihaloketones can eliminate hydrogen halides under the reaction conditions to yield α,β-unsaturated carbonyl compounds. wikipedia.orgchemeurope.com The choice of reaction conditions, including the base and solvent, is crucial and can influence the product distribution and yield. thieme-connect.de For instance, the use of a superbase has been shown to be effective in the synthesis of highly sterically hindered α,β-unsaturated acids via the Favorsky rearrangement. nih.gov

Knoevenagel Condensation and Subsequent Transformations

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.org This method is widely used for the synthesis of α,β-unsaturated carboxylic acids. mdpi.comprepchem.com

For the synthesis of trans-2-nonenoic acid, a common approach is the Knoevenagel condensation of heptanal with malonic acid. prepchem.com The reaction is typically carried out in pyridine, which acts as both the solvent and the catalyst. wikipedia.orgprepchem.com The initial condensation product undergoes decarboxylation to yield the final α,β-unsaturated acid. wikipedia.org A modified procedure involves dissolving malonic acid in dry pyridine, adding heptanal while cooling, and then heating the mixture to complete the reaction. prepchem.com This process has been reported to produce trans-2-nonenoic acid in good yield. prepchem.com

The Doebner modification of the Knoevenagel condensation, which uses pyridine as the solvent and a compound with at least one carboxylic acid group as the nucleophile (like malonic acid), is particularly relevant. wikipedia.org This modification often leads to condensation accompanied by decarboxylation. wikipedia.org Research has also explored the use of other catalysts, such as boric acid, to promote the Knoevenagel condensation. mdpi.com

It's noteworthy that the Knoevenagel condensation of heptanal and malonic acid can also lead to the formation of (E)-3-nonenoic acid, which can then be isomerized to this compound. researchgate.netdntb.gov.ua

Other Established Synthetic Routes for α,β-Unsaturated Carboxylic Acids

Beyond the Favorsky rearrangement and Knoevenagel condensation, several other methods are employed for the synthesis of α,β-unsaturated carboxylic acids like this compound.

One such method involves the isomerization of β,γ-unsaturated acids . For example, 3-nonenoic acid can be converted to this compound through alkali-mediated isomerization. This process typically involves heating the β,γ-unsaturated acid with a concentrated aqueous solution of a base like potassium hydroxide.

Another approach is the oxidation of α,β-unsaturated aldehydes . This method provides a direct route to the corresponding carboxylic acid.

The Perkin reaction , though less common for this specific compound, involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium salt of the corresponding acid. While typically used for cinnamic acids, variations could be adapted for aliphatic α,β-unsaturated acids.

More modern approaches include hydroformylation followed by a decarboxylative Knoevenagel reaction sequence . This one-pot procedure allows for the efficient synthesis of (E)-α,β-unsaturated carboxylic acids with high stereoselectivity. researchgate.netscilit.com Additionally, methods utilizing vinylmercuric halides as starting materials have been developed to produce α,β-unsaturated carboxylic acids in high yields. google.com

Asymmetric Synthesis of Chiral Analogs

Enzymatic Catalysis in Enantioselective Synthesis (e.g., reductive amination for 2-amino-8-nonenoic acid)

Enzymatic catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, providing high selectivity under mild reaction conditions. rsc.org A notable example is the synthesis of (S)-2-amino-8-nonenoic acid, a key building block for several macrocyclic protease inhibitors used in the treatment of Hepatitis C virus (HCV). acs.org

Stereoselective Chemical Approaches

In addition to enzymatic methods, stereoselective chemical approaches are crucial for accessing specific isomers of this compound analogs. These methods often involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction.

For the synthesis of chiral amino acid analogs like (2S)-N-Boc-6-heptenylglycine, a strategy involving a chiral auxiliary has been employed. mcgill.ca The synthesis of (S)-2-amino-8-nonenoic acid has also been approached through methods such as asymmetric hydrogenation and the use of chiral starting materials like L-pyroglutamic acid or chiral auxiliaries. acs.org

Stereoselective synthesis of other derivatives, such as the preparation of 3α-sidechain/2β-OH substituted androstane derivatives, can involve the stereoselective aminolysis of a key 2β,3β-epoxide. mdpi.com The attack of a nucleophile, like piperazine, occurs at a specific position on the epoxide, resulting in a trans-diaxial opening and the formation of a specific stereoisomer. mdpi.com Subsequent amidation with nonanoic acid yields the desired product. mdpi.com

These stereoselective chemical strategies are essential for the synthesis of complex molecules where the precise three-dimensional arrangement of atoms is critical for their biological activity or other properties.

Isolation and Purification Techniques in Synthetic Procedures

The isolation and purification of this compound and its stereoisomers from synthetic reaction mixtures are critical steps to achieve high purity, which is essential for both analytical characterization and subsequent applications. The choice of purification method depends on the synthetic route employed, the nature of impurities, and the desired stereochemical integrity of the final product. Common techniques include extraction, distillation, crystallization, and various forms of chromatography.

Following synthesis, the initial workup often involves separating the product from the reaction medium. For instance, in condensation reactions like the Knoevenagel or Doebner modification of the Knoevenagel condensation, the crude product is typically recovered through a series of extraction and washing steps. A general procedure involves acidifying the reaction mixture, followed by extraction with an organic solvent such as ethyl acetate. mdpi.com To remove non-acidic impurities, the organic extract can be treated with an aqueous basic solution, like sodium carbonate, to convert the carboxylic acid into its water-soluble salt. After separating the aqueous phase, it is re-acidified with a strong acid, such as hydrochloric acid, to regenerate the free this compound, which is then extracted again into an organic solvent. mdpi.commasterorganicchemistry.com The combined organic phases are typically dried over an agent like anhydrous sodium sulfate and concentrated under vacuum. mdpi.com

Distillation is a frequently employed method for purifying the crude product. mdpi.comprepchem.com Vacuum distillation, or fractional distillation under reduced pressure, is particularly effective for separating this compound from non-volatile impurities or solvents. prepchem.comguidechem.com For instance, the purification of trans-2-nonenoic acid synthesized via a Knoevenagel-type reaction between malonic acid and n-heptaldehyde involved vacuum distillation to yield the final product. prepchem.com Similarly, the raw product from a pyridine-catalyzed condensation was purified by distillation in vacuo, achieving a purity of over 99% as determined by gas chromatography (GC). mdpi.com However, thermal methods like distillation carry the risk of isomerizing cis-2-alkenoic acids to their more stable trans counterparts. google.com To mitigate this, specialized techniques like wiped-film evaporation at elevated temperatures (150-180°C) and reduced pressure (<5 mbar) have been developed. This method has been shown to successfully purify cis-2-alkenoic acids while suppressing isomerization, keeping the trans isomer content below 1.0%. google.com

Crystallization is another powerful technique, especially for enhancing stereochemical purity. The raw product of (E)-non-2-enoic acid has been successfully crystallized from an ethanolic solution at low temperatures (–30 °C) for structural analysis. mdpi.com

For complex mixtures or the separation of stereoisomers, chromatographic methods are indispensable. diva-portal.org High-performance liquid chromatography (HPLC) is a versatile technique for both analysis and purification. A reverse-phase (RP) HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can be used to analyze this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The separation of enantiomers, particularly of derivatives like 4-hydroxy-trans-2-nonenoic acid (HNEA), requires chiral separation techniques. nih.gov Direct separation can be achieved using a chiral stationary phase (CSP), such as Chiralpak AD-RH. nih.gov Alternatively, an indirect method involves pre-column derivatization of the acid with a chiral agent, such as (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, to form diastereomers. These diastereomers can then be separated on a standard achiral reverse-phase column. nih.gov

The following table summarizes the performance of various purification techniques reported for this compound and its analogs.

| Purification Method | Starting Material/Mixture | Achieved Purity/Yield | Source |

| Vacuum Distillation | Crude trans-2-nonenoic acid | 64% Yield | prepchem.com |

| Vacuum Distillation | Crude (E)-non-2-enoic acid | > 99% (GC) | mdpi.com |

| Wiped-Film Evaporation | Crude cis-2-alkenoic acid | > 90% assay, < 1.0% trans isomer | google.com |

| Crystallization | Raw (E)-non-2-enoic acid in ethanol | Crystalline solid for X-ray analysis | mdpi.com |

| HPLC (Indirect Method) | trans-4-Hydroxy-2-nonenoic acid | Successful separation of enantiomers | nih.gov |

| HPLC (Direct Method) | trans-4-Hydroxy-2-nonenoic acid | Successful separation of enantiomers | nih.gov |

Chemical Modifications and Derivatization Studies

Esterification Reactions (e.g., ethyl ester synthesis)

Esterification is a common modification of 2-nonenoic acid, often employed to alter its aroma profile or to create intermediates for further synthesis. The ethyl ester of this compound, ethyl non-2-enoate, is noted for its contribution to the fruity and floral notes in alcoholic beverages like Tibetan Qingke Baijiu. Synthesis can be achieved through standard acid-catalyzed esterification with ethanol.

A study on the production of 2-ethylhexyl nonanoate, a bio-based solvent for varnishes, investigated the kinetics of esterifying nonanoic acid with 2-ethylhexanol using heterogeneous catalysts like Amberlyst-15. researchgate.net While this study used the saturated nonanoic acid, the principles are directly applicable to the esterification of this compound. The reaction is slightly endothermic, and in a continuous packed bed reactor, a conversion of 85% was achieved at 363 K with an alcohol-to-acid molar ratio of 5:1. researchgate.net

Biocatalytic approaches have also been explored. Whole-cell biocatalysis using Escherichia coli expressing an alcohol acyltransferase (AtfA or Eeb1) and an acyl-CoA ligase (AlkK) has been used for the synthesis of medium-chain ethyl esters. nih.gov When nonanoic acid was used as the substrate, a titer of 0.82 mM of ethyl nonanoate was achieved from 1 mM of the starting acid. nih.gov

| Derivative | Synthesis Method | Catalyst/Enzyme | Key Findings | Reference |

|---|---|---|---|---|

| Ethyl 2-nonenoate | Chemical Esterification | Acid catalyst | Contributes to fruity/floral aroma profiles. | |

| 2-Ethylhexyl nonanoate | Continuous Flow Esterification | Amberlyst-15 | Achieved 85% conversion; useful as a bio-based solvent. | researchgate.net |

| Ethyl nonanoate | Whole-cell Biocatalysis | E. coli expressing AlkK and AtfA/Eeb1 | Produced 0.82 mM ester from 1 mM acid. | nih.gov |

Amidation Reactions

Amidation of this compound introduces the amide functional group, leading to compounds with distinct biological properties. In one study, this compound was subjected to the Willgerodt reaction conditions, involving aqueous ammonia, sulfur, and pyridine heated in a sealed tube, which surprisingly yielded n-caprylamide (hexanamide), a product with one less carbon atom, in 69% yield.

More conventional amidation involves reacting the carboxylic acid with ammonia or an amine, often using a coupling reagent. ontosight.ai This method can be used to synthesize trans-2-nonenoic acid amide, a fatty acid amide that has garnered interest for its potential biological activities. ontosight.ai These fatty acid amides play significant roles in various physiological processes. ontosight.ai

Halogenation, Epoxidation, and Hydroxylation (e.g., enzymatic oxidation by Unspecific Peroxygenases (UPOs))

The double bond of this compound is a prime site for oxidation reactions. Enzymatic oxidation using Unspecific Peroxygenases (UPOs) has been extensively studied, revealing that product distribution is highly dependent on the specific enzyme used. mdpi.comcsic.es UPOs are versatile biocatalysts that can perform hydroxylation and epoxidation on a wide range of substrates. researchgate.netnih.gov

In reactions with trans-2-nonenoic acid, different UPOs yield distinct product profiles: csic.es

Epoxidation: UPOs from the genera Candolleomyces and Psathyrellaceae (CglUPO, CeuMQ V, CabMQ II, rCab II) primarily catalyze epoxidation at the C2-C3 double bond, with yields around 80%. These enzymes also produce minor hydroxylation products at various positions (C2, C3, C7, and C8). csic.es

Hydroxylation: CraUPO from Psathyrellaceae favors subterminal hydroxylation at the C8 (ω-1) and C7 positions, alongside a smaller amount of epoxidation. Recombinant Cab I (rCab I) hydroxylates cis-2-nonenoic acid at C2 (34%), C3 (18%), and C8 (37%).

Keto-functionalization: AaeUPO generates 4-oxo-trans-2-nonenoic acid through a sequential hydroxylation and oxidation process at the C4 position, resulting in a 14% yield.

These enzymatic reactions are notable for occurring under mild conditions and offering high selectivity, making them an attractive green chemistry approach for functionalizing fatty acids. researchgate.net

| Enzyme (UPO) | Substrate | Major Product(s) | Yield/Distribution | Reference |

|---|---|---|---|---|

| CglUPO | cis-2-Nonenoic acid | C2-C3 Epoxide | 80% yield (major product) | |

| CraUPO | cis-2-Nonenoic acid | C8-hydroxylation, C7-hydroxylation, Epoxidation | 26-36% (C8), 25-29% (C7), 5-18% (Epoxide) | |

| rCab I | cis-2-Nonenoic acid | C8-hydroxylation, C2-hydroxylation, C3-hydroxylation | 37% (C8), 34% (C2), 18% (C3) | |

| AaeUPO | trans-2-Nonenoic acid | 4-oxo-trans-2-nonenoic acid | 14% yield |

Synthesis of Hydrazide Derivatives (e.g., this compound, (5-nitrofurfurylidene)hydrazide)

Hydrazide derivatives of this compound are synthesized for their potential pharmacological activities. ontosight.ai The synthesis of this compound, (5-nitrofurfurylidene)hydrazide involves a two-step process. First, this compound is converted to its corresponding hydrazide, this compound hydrazide. ontosight.ai This is typically achieved by reacting an ester of the acid with hydrazine. In the second step, this hydrazide undergoes a condensation reaction with 5-nitrofurfural to yield the final product, this compound, (5-nitrofurfurylidene)hydrazide. ontosight.ai This class of compounds, containing both a nitrofuran moiety and a hydrazide structure, is of significant interest in medicinal chemistry research. ontosight.ai

Synthesis of Lactone Derivatives (e.g., this compound gamma-lactone, 2,3-dimethyl-4-hydroxy-2-nonenoic acid lactone)

Lactones are cyclic esters that are often associated with distinct flavors and fragrances. Several lactone derivatives related to this compound have been identified or synthesized.

This compound gamma-lactone: Also known as (5H)-5-pentyl-2-furanone, this compound is a butenolide, which is a dihydrofuran with a carbonyl group at the C2 position. hmdb.ca

2,3-dimethyl-4-hydroxy-2-nonenoic acid lactone: This compound, also known as dihydrobovolide, is a furanone derivative with dimethyl and pentyl substitutions on the ring. ontosight.ai

2-Nonen-4-olide: An efficient three-step synthesis for this odorant starts from heptanal. The key intermediate, (E)-3-nonenoic acid, is oxidized with performic acid, which is accompanied by lactonization to give 3-hydroxynonan-4-olide. Subsequent elimination yields the target 2-nonen-4-olide. researchgate.net

While not directly from this compound, a related process involves treating a mixture of 2- and 3-nonenoic acids with sulfuric acid, which selectively converts the 3-nonenoic acid into a lactone, allowing for the separation of the unaltered this compound. google.com

Synthesis of Other Biologically Active Conjugates (e.g., Choline this compound for nanoparticle coating)

This compound and its parent compound, nonanoic acid, are used to create conjugates for advanced applications. In one study, deep eutectic solvents (DESs) were formed by reacting choline hydroxide with various linear alkyl carboxylic acids, including nonanoic acid. mdpi.com These choline-carboxylate DESs were then used as a medium for the synthesis of YBa₂Cu₃O₇₋ₓ (YBCO) metal oxide nanoparticles. mdpi.com The nature of the carboxylic acid influenced the resulting nanoparticle morphology. mdpi.com This approach highlights the potential for creating choline-fatty acid conjugates that can act as solvents and templating agents in nanomaterial synthesis.

Influence of Chemical Modifications on Bioactivity

Chemical modifications to the this compound structure significantly influence the biological activity of the resulting derivatives.

Amides: The synthesis of trans-2-nonenoic acid amide has been pursued due to its potential anti-inflammatory, antimicrobial, and neuroprotective effects, which are characteristic of the broader class of fatty acid amides. ontosight.ai

Hydrazides: The derivative this compound, (5-nitrofurfurylidene)hydrazide is of interest for its potential antimicrobial, anti-inflammatory, and anticancer properties, largely attributed to the presence of the nitrofuran and hydrazide moieties. ontosight.ai

Halogenation: The introduction of halogen atoms, such as fluorine, into fatty acid structures is known to profoundly alter a molecule's biological functions by increasing hydrophobicity and potentially influencing free-radical production. mdpi.comresearchgate.net

Phenyl Group Addition: Comparing nonanoic acid to 5-phenylvaleric acid showed that the addition of a phenyl group increased antibacterial efficacy, though it decreased antifungal action against Candida. mdpi.com

These studies demonstrate that targeted chemical derivatization of this compound is a powerful strategy for tuning its biological profile and developing new compounds with specific therapeutic or industrial applications. ontosight.ai

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 2-nonenoic acid, offering insights into its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound and is particularly crucial for distinguishing between its cis and trans isomers. The spatial arrangement of atoms in these geometric isomers results in different electronic environments for the nuclei, leading to distinct chemical shifts in the NMR spectrum. tutorchase.com

For (E)-non-2-enoic acid (trans isomer), the characteristic olefinic proton resonances are observed at approximately 5.81 ppm and 7.09 ppm in ¹H NMR spectra. researchgate.net In one study, the ¹H NMR spectrum of the trans isomer in CDCl₃ showed a broad singlet for the hydroxyl proton at 12.05 ppm, a doublet of triplets for the vinylic proton at C3 (7.09 ppm), and another doublet of triplets for the vinylic proton at C2 (5.82 ppm). mdpi.com The coupling constants between these vinylic protons are typically larger for the trans configuration compared to the cis configuration, providing a clear diagnostic tool. pearson.comucl.ac.uk

NMR has also been instrumental in characterizing ionic liquids derived from this compound, where the spectra can confirm the structure of both the cation and the anion.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for (E)-non-2-enoic acid in CDCl₃ mdpi.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| OH | 12.05 (br s) | - |

| CO | - | 172.56 |

| CH (vinylic, C3) | 7.09 (dt) | 152.57 |

| CH (vinylic, C2) | 5.82 (dt) | 120.78 |

| CH₂ (C4) | 2.26–2.19 (m) | 32.46 |

| CH₂ (C5) | 1.50–1.43 (m) | 31.71 |

| CH₂ (C6) | 1.35–1.25 (m) | 28.95 |

| CH₂ (C7) | 1.35–1.25 (m) | 27.98 |

| CH₂ (C8) | 1.35–1.25 (m) | 22.67 |

| CH₃ (C9) | 0.91–0.85 (m) | 14.17 |

Data obtained from a 400 MHz NMR spectrometer. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum provides characteristic absorption bands that confirm the presence of a carboxylic acid and a carbon-carbon double bond. nist.gov

Key vibrational frequencies for this compound include:

A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid group.

A strong absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

An absorption band around 1640-1680 cm⁻¹, indicating the C=C stretching of the α,β-unsaturated system. tandfonline.com

For the trans isomer, a distinct band around 960-980 cm⁻¹ is often observed, which is characteristic of the out-of-plane C-H bending of the trans-disubstituted double bond.

Data from techniques like Attenuated Total Reflectance (ATR)-IR further corroborates these findings. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for the analysis of this compound. It is widely used for determining the purity of the compound and for its identification in complex mixtures.

In electron ionization (EI) mass spectrometry, this compound (molecular weight 156.22 g/mol ) undergoes fragmentation, producing a characteristic pattern. nih.gov While the molecular ion peak (M⁺) at m/z 156 may be weak or absent, prominent fragment ions are observed. mdpi.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, confirming the elemental composition. For instance, the calculated mass for C₉H₁₆O₂ is 155.10759, which can be precisely matched by techniques like ESI-TOF/MS. mdpi.com

GC-MS analysis is particularly effective for assessing the purity of this compound, with one study reporting a purity of over 99% for a synthesized sample of the (E)-isomer. mdpi.com The retention time from the GC provides an initial identification, which is then confirmed by the mass spectrum of the eluting peak. plantarchives.org This method is also used to identify and quantify this compound and its esters in various matrices, such as food and biological samples. lu.se

X-ray Crystallography for Stereochemical Analysis and Molecular Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a molecule, making it an invaluable tool for unambiguous stereochemical assignment and the study of molecular packing in the solid state.

The crystal structure of (E)-non-2-enoic acid has been determined, revealing that it crystallizes in the monoclinic space group P2₁/c. mdpi.comnih.gov The analysis confirmed the trans configuration of the double bond. mdpi.com A key feature of the crystal structure is the formation of centrosymmetric dimers, where two molecules are linked by strong hydrogen bonds between their carboxylic acid groups (O–H∙∙∙O). mdpi.com This dimeric structure is a common feature among α,β-unsaturated carboxylic acids. vulcanchem.com

While the crystal structure for the cis isomer of this compound has not been reported, future X-ray diffraction studies could resolve the steric effects of the cis configuration. vulcanchem.com Crystallographic analysis has been successfully applied to derivatives of this compound, such as lactones and metal complexes, to establish their absolute and relative stereochemistry. iucr.orgchinesechemsoc.org

Table 2: Crystallographic Data for (E)-non-2-enoic acid mdpi.comnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.6473(4) |

| b (Å) | 5.2855(2) |

| c (Å) | 17.0313(7) |

| β (°) | 106.0985(10) |

| Volume (ų) | 920.87(6) |

| Z (molecules/unit cell) | 4 |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures, natural extracts, and other complex matrices.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most common method for the analysis of this compound and its derivatives. tandfonline.comlu.se The volatility of this medium-chain fatty acid makes it well-suited for GC analysis.

For analysis, this compound is often derivatized to its more volatile methyl ester (FAME) to improve chromatographic peak shape and resolution. lu.se However, direct analysis of the free acid is also possible. jafs.com.pl GC methods are used to assess the purity of synthesized this compound, with reported purities often exceeding 92% and sometimes reaching over 99%. mdpi.comchemimpex.comtcichemicals.com

GC is also crucial for separating the cis and trans isomers of this compound, which typically exhibit different retention times on a given column. This allows for the quantification of the isomeric ratio in a sample. The method is sensitive enough to detect and quantify trace amounts of the compound, making it suitable for analyzing its presence in food and environmental samples. lu.seanalytice.com For instance, GC-MS has been used to identify this compound ethyl ester as a flavor component in beverages.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. A common approach involves reversed-phase (RP) HPLC with a C18 column. For instance, the ethyl ester of this compound can be analyzed using a mobile phase composed of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. fishersci.nl For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically substituted with formic acid. fishersci.nlmdpi.com This method is not only suitable for analytical purposes but is also scalable for preparative separations to isolate impurities. fishersci.nlmdpi.com

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC utilizing columns with smaller particle sizes (typically less than 2 µm), offers significant advantages in terms of speed, resolution, and sensitivity. wikipedia.orgjkchemical.com The use of smaller 3 µm particle columns is available for faster UPLC applications in the analysis of this compound, demonstrating the adaptability of the chromatographic methods to modern, high-throughput requirements. fishersci.nlmdpi.com UPLC systems operate at higher pressures than traditional HPLC, which enhances separation efficiency without negatively impacting the analytical column. jkchemical.com

Table 1: HPLC/UPLC Method Parameters for this compound and its Ester

| Parameter | HPLC for this compound Ethyl Ester | UPLC for this compound |

|---|---|---|

| Column | Newcrom R1, Newcrom C18 | Columns with < 3 µm particles |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Optimized for speed and resolution |

| Key Advantage | Scalable for preparative separation | Enhanced speed, resolution, and sensitivity |

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupled chromatographic and spectrometric techniques are indispensable for the definitive identification and quantification of this compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like fatty acids. In the analysis of methanol extracts of the marine red seaweed Gracilaria corticata, nonanoic acid, a saturated analogue of this compound, was identified among other bioactive compounds. mpg.de The GC-MS analysis typically involves a non-polar capillary column and electron ionization (EI) for fragmentation, allowing for the identification of compounds based on their mass spectra. nih.gov GC-MS can also be utilized to quantify the purity of compounds like cis-2-nonenoic acid. thegoodscentscompany.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), provides high specificity and sensitivity, often without the need for derivatization. thegoodscentscompany.com This technique is particularly valuable for the analysis of fatty acids in biological samples. For instance, a liquid chromatography-high resolution mass spectrometry (LC-HRMS) method has been developed for the profiling of fatty acids, including the detection of trans-2-nonenoic acid in royal jelly samples. h-its.orgthegoodscentscompany.com The high mass accuracy of HRMS allows for the confident identification of various fatty acid isomers. thegoodscentscompany.com

Techniques for Purity Assessment and Isomer Differentiation

Ensuring the purity and correct isomeric form of this compound is critical for its use in research and as a building block in chemical synthesis.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a crucial check for its purity and to confirm its molecular formula. For (E)-non-2-enoic acid (C₉H₁₆O₂), the theoretically calculated elemental composition is approximately 69.19% carbon and 10.32% hydrogen. mdpi.com Experimental results from elemental analysis performed on a synthesized sample of (E)-non-2-enoic acid showed values of 69.27% carbon and 10.28% hydrogen, which are in close agreement with the calculated values, thereby confirming the purity of the sample. mdpi.com Similarly, for the related compound (E)-oct-2-enoic acid (C₈H₁₄O₂), the calculated values are 67.57% carbon and 9.92% hydrogen, with experimental findings of 67.50% and 9.97% respectively. mdpi.com

Table 2: Elemental Analysis Data for α,β-Unsaturated Carboxylic Acids

| Compound | Molecular Formula | Calculated C% | Found C% | Calculated H% | Found H% | Reference |

|---|---|---|---|---|---|---|

| (E)-non-2-enoic acid | C₉H₁₆O₂ | 69.19 | 69.27 | 10.32 | 10.28 | mdpi.com |

Chiral Separation Techniques (e.g., for optically active derivatives)

While this compound itself is not chiral, its derivatives can be, necessitating chiral separation techniques to resolve enantiomers. A prominent example is trans-4-hydroxy-2-nonenoic acid (HNEA), a metabolite of lipid peroxidation which possesses a chiral center at the C4 carbon. fishersci.ca

Both direct and indirect HPLC methods have been developed for the enantioseparation of HNEA. fishersci.cauni.lu

Indirect Method: This approach involves pre-column derivatization of the HNEA enantiomers with a chiral agent, such as (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. The resulting diastereomers can then be separated on a standard achiral reversed-phase column, like a Spherisorb ODS2. fishersci.cawikipedia.org

Direct Method: This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. For HNEA, a polysaccharide-based CSP, Chiralpak AD-RH, has been successfully employed. fishersci.cauni.luwikipedia.org

These chiral separation methods are crucial for studying the stereospecific properties and activities of such derivatives in biological systems. fishersci.caresearchgate.net

Biological Roles and Mechanisms of Action

Antimicrobial Activities

2-Nonenoic acid has been noted for its antimicrobial properties, contributing to its consideration for various applications, including as a natural preservative in the food industry and in cosmetic formulations. ontosight.ai

The antifungal activity of this compound is an area of active research. Its saturated counterpart, nonanoic acid, has demonstrated potent antifungal effects, particularly against the pathogenic fungus Candida albicans. nih.govnih.gov The mechanism of action for nonanoic acid involves mimicking the fungal quorum-sensing molecule, farnesol. nih.govnih.gov This mimicry allows it to interfere with fungal communication, leading to the inhibition of hyphal growth and biofilm formation, which are critical for the virulence of C. albicans. nih.govresearchgate.net Nonanoic acid has been shown to be more effective than farnesol at inhibiting these processes. nih.gov Furthermore, studies on nonanoic acid have revealed its ability to inhibit the spore germination and mycelial growth of various plant pathogenic fungi. atamanchemicals.comresearchgate.netatamankimya.com Given the structural similarity, it is plausible that this compound exerts its antifungal effects through similar mechanisms involving the disruption of quorum sensing and inhibition of key developmental processes in fungi.

Mechanisms of Action against Bacterial Pathogens

Anti-inflammatory Pathways

Preliminary studies suggest that this compound and its derivatives may play a role in the modulation of inflammatory responses, making them of interest for potential therapeutic applications in conditions characterized by chronic inflammation. ontosight.ai

Unsaturated fatty acids are known to modulate inflammatory pathways. ontosight.ai While direct evidence for this compound is still emerging, studies on related molecules provide a basis for its potential anti-inflammatory role. For instance, the related compound 4-hydroxy-2-nonenoic acid, a metabolite of 4-hydroxy-trans-2-nonenal (HNE), exhibits anti-inflammatory effects. ontosight.ainih.gov HNE, a product of lipid peroxidation, is known to be involved in inflammatory signaling. nih.gov At non-toxic concentrations, HNE has been shown to have anti-inflammatory properties. nih.gov The metabolism of HNE to 4-hydroxy-2-nonenoic acid is a detoxification pathway, suggesting a role for this derivative in mitigating inflammation. nih.govresearchgate.net

Fatty acids can act as signaling molecules, influencing a variety of cellular pathways. ontosight.ai The interactions of this compound with cellular signaling pathways involved in inflammation are likely complex. Related molecules have been shown to interact with key inflammatory signaling pathways. For example, 4-hydroxy-trans-2-nonenal (HNE) can modulate the NF-κB signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that regulates immune responses and inflammation. nih.gov HNE has been shown to inhibit NF-κB, which can suppress the production of pro-inflammatory cytokines like IL-6. nih.gov Furthermore, fatty acids and their derivatives can interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a significant role in the regulation of inflammation and lipid metabolism. nih.gov The saturated analogue, nonanoic acid, has been identified as a ligand for PPARγ. nih.govrcsb.org The binding of fatty acids to PPARs can lead to the transcriptional regulation of genes involved in inflammatory responses.

Modulation of Inflammatory Responses

Roles in Lipid Metabolism and Cellular Homeostasis

This compound, as a medium-chain fatty acid, is involved in lipid metabolism and the maintenance of cellular homeostasis. foodb.caresearchgate.net These fatty acids serve as energy sources and are integral components of cellular structures. foodb.ca

Influence on Lipid Transport and Storage

This compound, a medium-chain fatty acid, is involved in lipid transport and metabolism. foodb.ca As a fatty acid, it can be transported across cell membranes to participate in various cellular processes. frontiersin.org In the body, the movement of dietary fats, referred to as the exogenous pathway, involves their solubilization by bile acids and breakdown by lipases. libretexts.org Subsequently, these lipids are transported to various tissues for use or storage. libretexts.org

The endogenous pathway handles lipids synthesized within the body, which are transported from the liver to other tissues. libretexts.org Fatty acids are released from stored triglycerides in adipocytes through the action of lipases and then transported in the blood bound to albumin. wikipedia.org Cells with mitochondria can then take up these fatty acids for energy production. wikipedia.org

A related compound, methyl (E)-2-nonenoate, is also implicated in lipid transport and metabolism, playing a role as a nutrient and membrane stabilizer. foodb.ca

Impact on Fatty Acid Metabolic Processes

This compound is classified as a medium-chain fatty acid and is involved in fatty acid metabolism. foodb.ca Fatty acids are broken down in the mitochondria through beta-oxidation to produce energy. wikipedia.org The metabolism of this compound can influence cellular signaling pathways and metabolic processes.

The derivative, 4-hydroxy-trans-2-nonenoic acid (HNEA), is a product of the metabolism of 4-hydroxy-trans-2-nonenal (HNE), a marker of lipid peroxidation. biocrick.com The oxidation of HNE to HNEA is a significant metabolic pathway. tandfonline.comnih.gov In the central nervous system, this oxidation is a primary route for HNE metabolism. tandfonline.com The efficiency of this process can be influenced by factors such as age and the availability of NAD+. nih.gov

Cellular Signaling Pathways Influenced by this compound and Derivatives

This compound and its derivatives can influence various cellular signaling pathways. foodb.ca The ethyl ester of this compound can be hydrolyzed to release this compound, which can then participate in biochemical pathways.

A significant derivative, 4-hydroxy-trans-2-nonenal (HNE), is a product of lipid peroxidation and is known to be involved in signal transduction. physiology.orgthegoodscentscompany.com HNE can form adducts with proteins, thereby altering their function and disrupting signal transduction. physiology.org It has been shown to affect cellular processes by modulating the activity of various signaling molecules and pathways, including those involved in cell proliferation, differentiation, and apoptosis. physiology.orgthegoodscentscompany.com For instance, HNE can upregulate the expression of NF-κB, leading to cell proliferation, and can also trigger apoptosis through its interaction with c-Jun NH2-terminal kinase (JNK). physiology.org

The metabolite of HNE, 4-hydroxy-trans-2-nonenoic acid (HNEA), is also a signaling molecule. nih.gov It acts as a ligand for the gamma-hydroxybutyrate (GHB) receptor in the brain, suggesting its role in neuronal signaling. biocrick.comnih.govusda.govmdpi.com

Neurobiological Implications of Related Compounds (e.g., 4-hydroxy-trans-2-nonenoic acid as a receptor ligand in cerebral cortex and hippocampus)

The derivative of this compound, 4-hydroxy-trans-2-nonenoic acid (HNEA), has been identified as a ligand for the gamma-hydroxybutyrate (GHB) receptor in the cerebral cortex and hippocampus. biocrick.comnih.govusda.govmdpi.com This finding is significant as it demonstrates that a metabolite of lipid peroxidation can act as a signaling molecule in the brain. nih.gov HNEA is formed from the oxidation of 4-hydroxy-trans-2-nonenal (HNE) by aldehyde dehydrogenases in the brain. nih.gov The structural similarity of HNEA to GHB receptor ligands led to the hypothesis and subsequent confirmation of its role as an endogenous ligand for this receptor. nih.gov

Associations with Neurodegenerative Conditions (e.g., Alzheimer's and Parkinson's disease)

Elevated levels of 4-hydroxy-trans-2-nonenal (HNE), the precursor to HNEA, are found in numerous neurological disorders involving oxidative damage, including Alzheimer's disease and Parkinson's disease. tandfonline.comnih.govphysiology.orgnih.govmdpi.comnih.gov HNE is a toxic product of lipid peroxidation and its accumulation is implicated in the pathology of these conditions. tandfonline.comnih.govnih.gov

In Alzheimer's disease, increased levels of HNE and its protein adducts are observed in the brain. physiology.orgmdpi.comresearchgate.net This is associated with the oxidative damage and lipid peroxidation that are hallmarks of the disease. nih.govmdpi.comresearchgate.net HNE has been shown to inhibit the function of key brain components like the glutamate transporter and to induce hyperphosphorylation of the tau protein, both of which are characteristic features of Alzheimer's pathology. tandfonline.com

Similarly, in Parkinson's disease, there is evidence of increased HNE levels. physiology.orgnih.govnih.gov Studies have shown higher concentrations of HNE in the cerebrospinal fluid and plasma of Parkinson's patients. nih.gov It is suggested that HNE may be a neurotoxin that contributes to the depletion of glutathione in the substantia nigra, a key pathological feature of Parkinson's disease. nih.gov Furthermore, HNE can modify alpha-synuclein, a protein central to Parkinson's pathology, potentially converting it into a toxic form. michaeljfox.org Exposure to certain pesticides has also been shown to inhibit the detoxification of HNE in brain mitochondria, suggesting a potential environmental link to the disease. uni.lu

Membrane Stabilization Roles

As a fatty acid, this compound and its derivatives can be incorporated into cell membranes, contributing to their structure and function. foodb.caontosight.ai The related compound, methyl (E)-2-nonenoate, is also noted for its role as a membrane stabilizer. foodb.ca The peroxidation of lipids within the membrane can lead to the formation of reactive aldehydes like HNE, which can alter membrane properties such as fluidity and permeability, and impair the function of membrane-bound enzymes and receptors. physiology.orgnih.gov

Metabolic Fate and Biotransformation Pathways

Enzymatic Conversion Pathways

The enzymatic conversion of precursors to 2-nonenoic acid derivatives is a key aspect of its metabolic profile. The cell employs several enzyme systems to manage these compounds, which are often generated during oxidative stress.

A significant pathway in the metabolism of lipid peroxidation products is the oxidation of 4-hydroxy-2-nonenal (HNE) to its corresponding carboxylic acid, trans-4-hydroxy-2-nonenoic acid (HNA). physiology.orgchemfaces.com This conversion is a detoxification step, as HNA is considered less toxic than its aldehyde precursor. chemfaces.com The reaction is primarily catalyzed by aldehyde dehydrogenases (ALDHs), a family of NAD(P)+-dependent enzymes. physiology.orgnih.govoncotarget.com

Several ALDH isoforms are capable of oxidizing HNE, with ALDH2 and ALDH3 demonstrating high efficacy in this detoxification process. physiology.org In rat liver Kupffer cells, the production of HNA from HNE confirms the involvement of the ALDH enzyme system. nih.gov Similarly, studies in isolated perfused rat hearts show that oxidation to HNA is a major metabolic transformation for HNE. um.edu.mt In neuroblastoma cells, ALDHs oxidize HNE to HNA, a process dependent on the availability of NAD+. oncotarget.com In addition to ALDHs, aldo-keto reductases (AKRs) are involved in HNE metabolism, though they primarily catalyze its reduction to 1,4-dihydroxy-2-nonene (DHN), not its oxidation to HNA. physiology.orgnih.gov

Conjugation with glutathione (GSH) is a predominant pathway for the detoxification and elimination of HNE. nih.gov This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), involves the addition of the nucleophilic thiol group of GSH to the electrophilic carbon of HNE. mdpi.comajrms.com The GST alpha isoforms, particularly GSTA4-4, are instrumental in this process. nih.gov

This conjugation is a major route of HNE metabolism, accounting for at least 50% of its degradation in cells. nih.gov The resulting glutathione adducts, such as (4-hydroxynonanal-3-yl)glutathione (GSHNE), are more water-soluble and can be further metabolized for excretion, often as mercapturic acid conjugates. mdpi.comajrms.comund.edu Studies in various cell types, including hepatocytes, astrocytes, and Kupffer cells, confirm that conjugation with GSH is a primary metabolic fate for HNE. nih.govacs.orgnih.gov The formation of these conjugates is a critical step that precedes the generation of mercapturic acid derivatives of HNA (HNA-MA) found in urine. acs.orgcapes.gov.br

Oxidation by Aldehyde Dehydrogenases and Carbonyl Reductases (e.g., conversion of 4-hydroxynonenal to 4-hydroxy-2-nonenoic acid)

Metabolite Identification and Characterization

A variety of metabolites stemming from this compound precursors have been identified and characterized using techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC/MS), and electrospray ionization tandem mass spectrometry (ESI/MS/MS). und.eduacs.org

Following the administration of HNE to rats, a complex profile of urinary metabolites was observed. acs.org These include:

4-hydroxy-2-nonenoic acid (HNA) : The direct oxidation product of HNE. nih.govoncotarget.com

Mercapturic Acid Conjugates : Further processed metabolites excreted in urine, such as 4-hydroxynonenoic mercapturic acid (HNA-MA) and its corresponding lactone. acs.orgcapes.gov.brresearchgate.net

ω-Oxidized Metabolites : A significant portion of polar metabolites originate from the ω-oxidation of HNA, leading to the formation of 9-hydroxy-HNA. acs.org This can be further oxidized by alcohol and aldehyde dehydrogenases to yield 9-carboxy-HNA. acs.orgresearchgate.net

Lactone Derivatives : The formation of lactones from metabolites like 9-hydroxy-HNA has been observed. acs.org

Glutathione Conjugates : Primary conjugates such as GSHNE and its reduced form, (S)-(1,4-dihydroxynonan-3-yl) glutathione (GSHNEDiol), have been identified in biological matrices. und.eduacs.org

The table below summarizes some of the key identified metabolites.

| Metabolite Name | Precursor | Method of Identification | Reference |

| trans-4-Hydroxy-2-nonenoic acid (HNA) | 4-Hydroxy-2-nonenal (HNE) | HPLC, GC-CI-MS | nih.govum.edu.mt |

| 4-Hydroxynonenoic mercapturic acid (HNA-MA) | HNA / HNE-GSH Conjugate | HPLC, MS | acs.orgcapes.gov.brresearchgate.net |

| 9-Hydroxy-HNA | HNA | GC/MS, ESI/MS/MS | acs.org |

| 9-Carboxy-HNA | 9-Hydroxy-HNA | GC/MS | acs.orgresearchgate.net |

| (4-hydroxynonanal-3-yl)glutathione (GSHNE) | HNE | LC-ESI-MS/MS | und.eduacs.org |

| (S)-(1,4-dihydroxynonan-3-yl) glutathione (GSHNEDiol) | GSHNE | LC-ESI-MS/MS | und.edu |

Biological System Specific Metabolic Profiles

The metabolism of HNE, leading to HNA and other derivatives, varies depending on the biological system and cell type, reflecting different enzymatic capacities.

Heart : In isolated perfused rat hearts, HNE undergoes significant metabolic transformation. The major metabolites identified were glutathione conjugates and HNA, which accounted for 20% and 37% of the administered radioactivity, respectively. um.edu.mt

Brain (Astrocytes) : Astrocytes play a role in detoxifying HNE in the central nervous system. The metabolic profile in these cells is dose-dependent. At a low HNE concentration (1 μM), the primary metabolites are HNA and glutathione conjugates (GSHNE and GSDHN), which account for 90% of the metabolized HNE. acs.org However, at higher concentrations (5 and 15 μM), these metabolites only account for 50% and 17% of the total, suggesting the involvement of other metabolic pathways. acs.org

In Vivo (Rats) : Studies involving intravenous administration of HNE to rats revealed that a significant portion is excreted in the urine as various metabolites. acs.org These include mercapturic acid derivatives of HNA and 1,4-dihydroxy-2-nonene (DHN), as well as more polar metabolites arising from ω-oxidation of HNA. acs.org This demonstrates a comprehensive, whole-body metabolic processing system for handling lipid peroxidation products. acs.org

Applications and Emerging Research Areas

Pharmaceutical and Therapeutic Agent Development

Research into 2-nonenoic acid and its derivatives has unveiled potential applications in the pharmaceutical field, particularly in drug formulation and as a source of new therapeutic agents.

This compound is utilized in pharmaceutical research concerning the formulation of drugs, notably for anti-inflammatory and analgesic medications. chemimpex.com The ester derivatives of related nonanoic acids are also of interest. For instance, in studies of how nonsteroidal anti-inflammatory drugs (NSAIDs) are transported in the bloodstream, nonanoic acid has been identified as a fatty acid that binds to serum albumin at a drug site, indicating the role of such fatty acids in drug transport and distribution. nih.gov

The pharmacological potential of this compound and its related compounds is an active area of investigation. While direct evidence for this compound is emerging, related fatty acids have shown notable biological effects. For example, nonanoic acid has demonstrated antifungal properties. researchgate.net A derivative, 4-hydroxy-2-nonenoic acid, exhibits anti-inflammatory and anti-oxidative properties. ontosight.ai Another related compound, 8-nonenoic acid, has been reported to possess antimicrobial activity. semanticscholar.org The broader class of nonanoic acid derivatives is being explored for a range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aiontosight.ai

Drug Formulation Research (e.g., anti-inflammatory and analgesic medications)

Biotechnological and Biocatalytic Applications

The versatility of this compound extends to biotechnology, where it serves as a substrate for enzymatic reactions to create new molecules and as a monomer for the production of sustainable bioplastics.

This compound is a substrate in biocatalytic transformations for the synthesis of novel chemical compounds. researchgate.net Enzymes, such as unspecific peroxygenases (UPOs), can convert trans-2-nonenoic acid into various products. researchgate.net The product profile can be highly dependent on the specific enzyme used. For example, some enzymes primarily yield epoxides, while others favor hydroxylation at different positions along the carbon chain. These enzymatic reactions are of great interest as they offer a sustainable and selective means of producing valuable chemical intermediates for industries like flavors, fragrances, and polymers. researchgate.netresearchgate.net

| Enzyme Source | Substrate | Primary Product(s) | Conversion Rate |

| Candolleomyces (CglUPO) | cis-2-Nonenoic acid | Epoxide (C2-C3) | ~50% |

| Psathyrellaceae (CraUPO) | cis-2-Nonenoic acid | Hydroxylation (C7, C8) | 25-30% |

This compound and related nonanoic acids are implicated in the production of polyhydroxyalkanoates (PHAs), which are biodegradable and sustainable polyesters. nih.govfrontiersin.org PHAs are produced by microorganisms as intracellular energy reserves. researchgate.netitene.com The bacteria can be fed nonanoic acids to produce PHAs containing (R)-3-hydroxynonanoic acid monomers. nih.gov These biopolyesters are considered a promising alternative to conventional plastics derived from fossil fuels due to their biodegradability and production from renewable resources. researchgate.netitene.com Research is ongoing to optimize the production of PHAs with specific properties by controlling the monomer composition through the selection of bacterial strains and feedstock, including fatty acids like nonanoic acid. nih.govresearchgate.net

Food Science and Flavor Chemistry Research

Role as Flavoring Agent Precursor and Enhancer

This compound serves as a significant intermediate and precursor in the creation of flavor and fragrance compounds. guidechem.com Its chemical structure, particularly the double bond, allows for various reactions that yield compounds with desirable sensory properties. The acid itself can be formed from the oxidation of related compounds like (E)-2-nonenal. mdpi.com

A primary application is in the synthesis of flavor esters. Through esterification with an alcohol, this compound is converted into esters that are valued for their aromatic profiles. For instance, its reaction with ethanol produces ethyl 2-nonenoate, an organic compound noted for its pleasant, fruity, and floral notes, making it a useful flavoring agent in the food and beverage industry. Similarly, (E)-2-nonenoic acid is a key intermediate in the production of (E)-2-nonenoic acid methyl ester, which is widely used in daily chemicals and food essences due to its sweet fruit aroma. chembk.com Research has also shown that cis-2-nonenoic acid can be oxidized to form other compounds that further enhance flavor characteristics.

The following table details key flavor compounds derived from this compound:

| Precursor | Derivative Compound | Aroma Profile | Industrial Application |

| (E)-2-Nonenoic acid | Methyl (E)-2-nonenoate | Sweet, fruity | Food essences, Perfumery |

| This compound | Ethyl 2-nonenoate | Fruity, floral | Food and beverage flavoring |

Preservation Mechanisms

This compound exhibits notable antimicrobial and antifungal properties, positioning it as a natural preservative for the food industry. ontosight.aigoogle.com Its efficacy has been demonstrated against various acid-resistant molds that can cause food spoilage. google.com

The preservation mechanism of short-chain organic acids like this compound is linked to their ability to disrupt microbial cells. In their non-ionized (undissociated) form, these fatty acids are lipid-permeable and can pass through the cell wall of a microorganism. google.com Once inside the more alkaline environment of the cell's cytoplasm, the acid dissociates, releasing protons and making the internal environment too acidic for the microbe to survive. google.com This action inhibits microbial growth and can extend the shelf-life of food products. google.com Furthermore, studies on the related saturated fatty acid, nonanoic acid, have shown it can enhance the antibacterial activity of the host by increasing the secretion of antimicrobial peptides called defensins. medchemexpress.com

Advanced Material Science Research

Building Block for Specialty Chemicals and Polymers

The unique molecular structure of this compound, featuring a nine-carbon chain with a reactive double bond, makes it a versatile building block for synthesizing specialty chemicals and polymers. chemimpex.com The presence of the unsaturated bond allows for a variety of functionalization reactions, such as esterification and amidation, which create derivatives with tailored properties for diverse industrial applications, including pharmaceuticals and agrochemicals. chemimpex.com

In polymer science, this compound is valuable for synthesizing specialty polymers, contributing to materials with enhanced characteristics like improved flexibility and durability. chemimpex.com Reaction products of the related nonanoic acid are used as building blocks for polymers such as epoxy resins, which are essential components in coatings, adhesives, and composite materials. ontosight.ai The ability to undergo various chemical transformations makes this compound an important intermediate for creating innovative materials. chemimpex.com

Surfactant and Emulsifier Applications

This compound is utilized in the production of surfactants and emulsifiers. chemimpex.com These molecules, which reduce surface tension between liquids or between a liquid and a solid, are fundamental to numerous industrial processes and products. The structure of this compound, with its hydrophobic hydrocarbon tail and hydrophilic carboxylic acid head, is conducive to forming such surface-active agents.

Research into related compounds illustrates this application. The synthesis of sarcosinate surfactants, for example, can start from fatty acid esters like methyl oleate. google.com Similarly, methyl 2-nonenoate, a derivative of this compound, is used as a chemical intermediate in the production of surfactants. cymitquimica.com The process often involves modifying the fatty acid chain, for instance through epoxidation and subsequent reactions, to create nonionic surfactants with specific physicochemical properties for various end uses. acs.org

Nanoscience and Drug Delivery Systems

Ionic Liquid Coated Nanoparticles for Platelet Targeting

A novel and promising area of research involves the use of this compound in the field of nanomedicine, specifically in creating targeted drug delivery systems. Researchers have developed ionic liquids (ILs) based on choline and carboxylic acids, including this compound, to coat nanoparticles for medical applications. These IL-coated nanoparticles are designed to "hitchhike" on specific blood components to reach diseased tissues more effectively.

In a study screening a library of such compounds, an ionic liquid derived from this compound, named Choline this compound 1:2 , was identified as a leading candidate for its ability to bind to platelets. The research involved synthesizing poly(lactic-co-glycolic acid) (PLGA) nanoparticles and coating them with the custom-synthesized ionic liquids. When mixed with whole blood, the nanoparticles coated with Choline this compound 1:2 demonstrated a high affinity for platelets.

Further investigation through toxicity studies revealed that these specific nanoparticles had a low percentage of platelet activation upon binding, indicating good biocompatibility. These findings establish a foundation for developing new drug delivery platforms that use this compound-based ionic liquids to enhance the targeting of nanoparticles to platelets, which could be beneficial in treating various inflammatory and physiological conditions.

Agricultural Science Investigations

Surfactant in Pesticide Formulations

In agricultural science, this compound is recognized for its role in the production of surfactants and emulsifiers used in pesticide formulations. chemimpex.com The primary function of these surfactants is to improve the performance and stability of the active ingredients in pesticides, ultimately leading to better crop protection. chemimpex.com